![molecular formula C10H12O2 B092268 (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione CAS No. 17553-89-8](/img/structure/B92268.png)
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione
Overview
Description
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, also known as 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is an organic compound with a unique cyclic structure. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been the subject of much scientific research.
Scientific Research Applications
Hajos and Parrish (2003) detailed the synthesis of (+)-(7aS)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5-(6H-dione using methyl vinyl ketone and N,N-dimethyl-formamide, highlighting its importance in organic synthesis processes (Hajos & Parrish, 2003).
Brown, Burge, and Collins (1983) explored the formation of cyclic ethylene acetal from 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-l,5(6H)-dione, demonstrating the challenges in converting the dione into its monoacetal form under mild conditions (Brown, Burge, & Collins, 1983).
Blazejewski (1990) described the synthesis of a trifluoromethylated derivative, demonstrating the versatility of this compound in creating fluorinated variants for further research applications (Blazejewski, 1990).
Kwiatkowski et al. (1989) reported on the enantioselective synthesis of derivatives of this compound, showcasing its utility in asymmetric synthesis and potential pharmaceutical applications (Kwiatkowski et al., 1989).
Sigalov et al. (2019) investigated 2H-Indazole Tautomers stabilized by intra- and intermolecular hydrogen bonds, which included compounds related to the indene dione structure, underscoring the importance of this class of compounds in understanding molecular interactions (Sigalov et al., 2019).
Banerjee et al. (1985) explored the synthesis of related compounds, highlighting the complexities and potential rearrangement products in the synthetic process, which is crucial for understanding the reactivity and stability of these compounds (Banerjee et al., 1985).
Bernasconi et al. (1982) described a stereoselective total synthesis of pinguisone starting from a similar indene dione, illustrating the compound's role in complex organic synthesis routes (Bernasconi et al., 1982).
Collins and Tomkins (1977) studied the acid-catalysed isomerization of a related compound, providing insights into the chemical behavior and potential transformations of the indene dione structure (Collins & Tomkins, 1977).
properties
IUPAC Name |
(7aR)-7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353140 | |
Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione | |
CAS RN |
17553-89-8 | |
Record name | (7aR)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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